marinostatin D
marinostatin D
Brand Name:
Vulcanchem
CAS No.:
139113-32-9
VCID:
VC0157646
InChI:
InChI=1S/C43H66N12O17S/c1-20(44)34(63)54-33(21(2)57)40(69)49-25(12-15-73-3)36(65)48-24(6-4-13-47-43(45)46)35(64)51-27(16-22-8-10-23(58)11-9-22)41(70)55-14-5-7-30(55)39(68)53-29(19-56)38(67)50-26(17-31(59)60)37(66)52-28(42(71)72)18-32(61)62/h8-11,20-21,24-30,33,56-58H,4-7,12-19,44H2,1-3H3,(H,48,65)(H,49,69)(H,50,67)(H,51,64)(H,52,66)(H,53,68)(H,54,63)(H,59,60)(H,61,62)(H,71,72)(H4,45,46,47)/t20-,21+,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1
SMILES:
CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O
Molecular Formula:
C43H66N12O17S
Molecular Weight:
1055.1 g/mol
marinostatin D
CAS No.: 139113-32-9
Main Products
VCID: VC0157646
Molecular Formula: C43H66N12O17S
Molecular Weight: 1055.1 g/mol
CAS No. | 139113-32-9 |
---|---|
Product Name | marinostatin D |
Molecular Formula | C43H66N12O17S |
Molecular Weight | 1055.1 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
Standard InChI | InChI=1S/C43H66N12O17S/c1-20(44)34(63)54-33(21(2)57)40(69)49-25(12-15-73-3)36(65)48-24(6-4-13-47-43(45)46)35(64)51-27(16-22-8-10-23(58)11-9-22)41(70)55-14-5-7-30(55)39(68)53-29(19-56)38(67)50-26(17-31(59)60)37(66)52-28(42(71)72)18-32(61)62/h8-11,20-21,24-30,33,56-58H,4-7,12-19,44H2,1-3H3,(H,48,65)(H,49,69)(H,50,67)(H,51,64)(H,52,66)(H,53,68)(H,54,63)(H,59,60)(H,61,62)(H,71,72)(H4,45,46,47)/t20-,21+,24-,25-,26-,27-,28-,29-,30-,33-/m0/s1 |
Standard InChIKey | WJDXFSGDJCWRCO-IIUYZQMUSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES | CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
Canonical SMILES | CC(C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
Sequence | ATMRYPSDD |
Synonyms | Ala-Thr-Met-Arg-Tyr-Pro-Ser-Asp-Asp-Ser-Glu alanyl-threonyl-methionyl-arginyl-tyrosyl-prolyl-seryl-aspartyl-aspartyl-seryl-glutamine marinostatin D |
PubChem Compound | 132206 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume